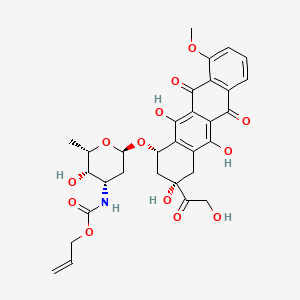

Alloc-DOX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C31H33NO13 |

|---|---|

Poids moléculaire |

627.6 g/mol |

Nom IUPAC |

prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |

InChI |

InChI=1S/C31H33NO13/c1-4-8-43-30(40)32-16-9-20(44-13(2)25(16)35)45-18-11-31(41,19(34)12-33)10-15-22(18)29(39)24-23(27(15)37)26(36)14-6-5-7-17(42-3)21(14)28(24)38/h4-7,13,16,18,20,25,33,35,37,39,41H,1,8-12H2,2-3H3,(H,32,40)/t13-,16-,18-,20-,25+,31-/m0/s1 |

Clé InChI |

MYTMRYOJAKUVBH-BPZXBQJLSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC=C)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC=C)O |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Cytotoxic Mechanisms of N-allyloxycarbonyl-doxorubicin (Alloc-DOX) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (DOX), a cornerstone of cancer chemotherapy, exerts its potent anti-neoplastic effects through a multi-faceted mechanism of action. The derivatization of DOX, such as in N-allyloxycarbonyl-doxorubicin (Alloc-DOX), represents a strategic approach to enhance its therapeutic index by potentially improving tumor targeting and modulating its cytotoxic profile. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound in cancer cells, drawing upon the well-established activities of the parent compound, doxorubicin. We will delve into the core cytotoxic pathways, present relevant quantitative data from analogous doxorubicin conjugates, detail key experimental protocols for mechanism-of-action studies, and visualize the intricate signaling cascades involved.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic activity of doxorubicin, and by extension its derivatives like this compound, is not attributed to a single molecular event but rather a cascade of interconnected processes that ultimately lead to cancer cell death. The primary mechanisms include:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix.[1][2][3][4] This intercalation physically obstructs the processes of DNA replication and transcription.[3] Furthermore, doxorubicin forms a stable ternary complex with DNA and the enzyme topoisomerase II, trapping the enzyme after it has cleaved the DNA strands.[3][5] This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks and the initiation of apoptotic cell death.[5][6]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the doxorubicin molecule can undergo redox cycling, leading to the production of highly reactive free radicals, such as superoxide and hydrogen peroxide.[1][2] This surge in reactive oxygen species (ROS) induces significant oxidative stress within the cancer cell, causing damage to cellular components including lipids, proteins, and DNA.[2]

-

Induction of Apoptosis and Other Cell Death Pathways: The extensive DNA damage and oxidative stress triggered by doxorubicin activate intrinsic apoptotic pathways.[5][6] This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.[2] Doxorubicin has also been shown to induce other forms of cell death, including senescence and necrosis.[5][6]

The "Alloc" (N-allyloxycarbonyl) group in this compound is a protecting group that can be cleaved under specific physiological conditions, potentially inside the cancer cell. This cleavage would release the active doxorubicin. The design of such prodrugs aims to reduce systemic toxicity and achieve higher concentrations of the active drug at the tumor site.

Quantitative Analysis of Doxorubicin and its Conjugates

| Compound | Cell Line | IC50 (nM) | Reference |

| Doxorubicin (DOX) | H69AR (lung cancer) | >1000 | [7] |

| Arimetamycin A (AMA) | H69AR (lung cancer) | 10 | [7] |

| DOX-AMA hybrid | H69AR (lung cancer) | 1 | [7] |

| Doxorubicin (DOX) | Four breast cancer cell lines | Varies (higher than conjugate) | [8] |

| DOX-TEG-TAM | Four breast cancer cell lines | 4-fold to 140-fold more active than DOX | [8] |

This table presents a selection of data from the search results. A comprehensive literature search is recommended for specific research applications.

Key Experimental Protocols for Elucidating the Mechanism of Action

To investigate the mechanism of action of a doxorubicin derivative like this compound, a series of in vitro experiments are essential.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of the drug that inhibits cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (or other doxorubicin derivatives) and a vehicle control for 48-72 hours.

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay assesses the ability of the compound to insert itself into the DNA double helix.

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of calf thymus DNA and ethidium bromide in a suitable buffer.

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex (excitation ~520 nm, emission ~600 nm).

-

Compound Addition: Add increasing concentrations of this compound to the reaction mixture.

-

Fluorescence Quenching: As this compound intercalates into the DNA, it displaces the ethidium bromide, leading to a decrease in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against the drug concentration to determine the extent of DNA intercalation.

Topoisomerase II Inhibition Assay

This assay measures the ability of the drug to inhibit the activity of topoisomerase II.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and ATP in a reaction buffer.

-

Drug Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an accumulation of cleaved DNA intermediates.

Visualization of Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by doxorubicin and a typical experimental workflow for its evaluation.

Caption: Core mechanism of action of Doxorubicin in a cancer cell.

Caption: A typical experimental workflow for mechanism-of-action studies.

Caption: Intrinsic apoptosis signaling pathway induced by Doxorubicin.

Conclusion

The mechanism of action of this compound is predicted to mirror that of its parent compound, doxorubicin, involving a powerful combination of DNA intercalation, topoisomerase II inhibition, and ROS-mediated damage, ultimately culminating in the apoptotic demise of cancer cells. The N-allyloxycarbonyl modification offers a promising strategy for prodrug development, potentially enhancing tumor-specific drug delivery and mitigating off-target toxicities. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to further investigate and validate the precise molecular mechanisms of this compound and other novel doxorubicin derivatives, paving the way for the development of more effective and safer cancer chemotherapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. remedypublications.com [remedypublications.com]

- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Evaluation of Arimetamycin A and Its Daunorubicin and Doxorubicin Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of doxorubicin-formaldehyde conjugates targeted to breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloc-DOX: A Comprehensive Technical Review of an Albumin-Binding Doxorubicin Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth review of Alloc-DOX, more formally known in the scientific literature as Aldoxorubicin or INNO-206. Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed to enhance the therapeutic index of doxorubicin by leveraging the natural transport properties of serum albumin, thereby increasing drug accumulation at the tumor site while minimizing systemic toxicity, particularly cardiotoxicity. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and mechanisms of action.

Introduction and Background

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its clinical utility, however, is often limited by a cumulative dose-dependent cardiotoxicity. Aldoxorubicin was developed to address this limitation. It is synthesized by linking doxorubicin to N-ε-maleimidocaproic acid hydrazide (EMCH), creating a molecule that rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[1][2] This albumin-bound conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor then cleaves the acid-sensitive hydrazone linker, releasing active doxorubicin directly at the site of action.[1][2]

Mechanism of Action

The mechanism of action of Aldoxorubicin is a multi-step process that begins with its administration and culminates in the cytotoxic effects of doxorubicin within cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Aldoxorubicin.

Table 1: Preclinical Efficacy of Aldoxorubicin

| Model System | Treatment Group | Outcome Measure | Result | Reference |

| Murine Renal Cell Carcinoma | Aldoxorubicin | Tumor Growth Inhibition | Superior to Doxorubicin | [3] |

| Breast Carcinoma Xenograft | Aldoxorubicin | Complete Remissions | Achieved | [3] |

| Human Cancer Xenografts (12 diverse models) | Albumin-bound DOX | IC50 | Approximated that of free DOX | [4] |

| MDA-MB-435 Human Carcinoma | Aldoxorubicin-Albumin Conjugate | Antitumor Activity | Superior to free DOX | [4] |

Table 2: Clinical Efficacy of Aldoxorubicin in Soft Tissue Sarcoma (STS)

| Trial Phase | Comparison | Endpoint | Aldoxorubicin | Control (Doxorubicin) | P-value | NCT Identifier | Reference |

| Phase 2b | First-Line STS | Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 | NCT01514188 | [5] |

| Phase 2b | First-Line STS | 6-month PFS Rate | 46% | 23% | 0.02 | NCT01514188 | [5] |

| Phase 2b | First-Line STS | Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 | NCT01514188 | [5] |

| Phase 1B/2 | Recurrent/Refractory STS (at MTD) | Partial Response Rate | 38% | N/A | N/A | N/A | [6] |

| Phase 1B/2 | Recurrent/Refractory STS (at MTD) | Stable Disease Rate | 46% | N/A | N/A | N/A | [6] |

| Phase 1B/2 | Recurrent/Refractory STS (at MTD) | Median PFS | 11.25 months | N/A | N/A | N/A | [6] |

| Phase 1B/2 | Recurrent/Refractory STS (at MTD) | Median OS | 21.71 months | N/A | N/A | N/A | [6] |

Table 3: Pharmacokinetic Parameters of Aldoxorubicin in Patients

| Parameter | Value | Reference |

| Mean Half-life (t1/2) | 17.6 - 38.2 hours | [7] |

| Mean Volume of Distribution (Vd) | 3.96 - 4.08 L/m² | [8] |

| Mean Clearance (CL) | 0.136 - 0.152 L/h/m² | [8] |

Table 4: Safety Profile of Aldoxorubicin - Adverse Events (Grade ≥3) in a Phase 3 STS Trial

| Adverse Event | Aldoxorubicin Arm | Investigator's Choice Arm |

| Neutropenia | 23.9% | 11.6% |

| Anemia | 22.1% | 13.5% |

| Febrile Neutropenia | 15.5% | Not Reported |

| Stomatitis | 15.5% | Not Reported |

| Thrombocytopenia | Not Reported | Reported |

Data from a Phase 3 study in relapsed/refractory soft tissue sarcomas.[7]

Experimental Protocols

Synthesis of Aldoxorubicin (DOXO-EMCH)

Aldoxorubicin is synthesized by reacting doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH). This process forms a hydrazone bond between the C-13 keto group of doxorubicin and the hydrazide moiety of EMCH.[1][2]

References

- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DOXO-EMCH | CAS:151038-96-9 | Prodrug of doxorubicin | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Alloc-DOX: A Targeted Approach to Doxorubicin Delivery

A Technical Whitepaper on the Discovery, Development, and Mechanism of an Allosterically Activated Doxorubicin Prodrug

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Alloc-DOX, a novel prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). By employing a sophisticated activation strategy, this compound aims to enhance the therapeutic index of doxorubicin by minimizing systemic toxicity and maximizing tumor-specific drug release. This guide details the synthesis, mechanism of activation, and preclinical evaluation of this compound, offering insights for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of Doxorubicin Toxicity

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a broad spectrum of solid tumors and hematological malignancies.[1][2] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][3][4] However, the clinical utility of doxorubicin is significantly limited by its dose-dependent cardiotoxicity, which can lead to irreversible heart damage.[1][3] This severe side effect necessitates the development of strategies to improve the tumor-specific delivery of doxorubicin while sparing healthy tissues.

The this compound Prodrug Strategy

To address the limitations of conventional doxorubicin therapy, this compound was designed as a prodrug that remains inactive in the systemic circulation and is selectively activated within the tumor microenvironment. This strategy relies on the enzymatic cleavage of a protecting group, the allyloxycarbonyl (Alloc) group, from the doxorubicin molecule.

Synthesis of this compound

The synthesis of this compound involves the chemical modification of doxorubicin at its primary amine group with an allyloxycarbonyl protecting group. A detailed synthetic protocol is outlined below.

Experimental Protocol: Synthesis of this compound [5]

-

Materials: Doxorubicin hydrochloride, allyl chloroformate, triethylamine, dimethylformamide (DMF), dichloromethane (DCM), diethyl ether.

-

Procedure:

-

Doxorubicin hydrochloride is dissolved in anhydrous DMF.

-

Triethylamine is added to the solution to act as a base.

-

The solution is cooled in an ice bath.

-

Allyl chloroformate, dissolved in DCM, is added dropwise to the doxorubicin solution with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The solvent is removed under reduced pressure.

-

The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

The purified this compound is precipitated from a concentrated solution by the addition of diethyl ether.

-

The final product is collected by filtration and dried under vacuum.

-

Mechanism of Action: Targeted Activation

The core of the this compound strategy lies in its selective activation at the tumor site. This is achieved through a bioorthogonal catalytic reaction mediated by a palladium catalyst delivered specifically to the tumor. The activation cascade is designed to be triggered by enzymes that are overexpressed in the tumor microenvironment, such as alkaline phosphatase (ALP).

Enzyme-Instructed Self-Assembly and Catalyst Delivery

The delivery of the palladium catalyst is orchestrated by an enzyme-responsive metallopeptide hydrogel. A key component of this system is a phosphorylated peptide that can self-assemble into a hydrogel in the presence of a palladium source. In the tumor microenvironment, overexpressed ALP dephosphorylates the peptide, triggering the formation of the hydrogel and the in-situ generation of the active palladium catalyst.

Bioorthogonal Cleavage of this compound

Once the palladium catalyst is formed within the tumor, it catalyzes the cleavage of the Alloc group from this compound, releasing the active doxorubicin. This bioorthogonal reaction is highly specific and does not interfere with native biological processes.

Figure 1. Signaling pathway of this compound activation.

Preclinical Data

Preclinical studies are essential to evaluate the efficacy and safety of new drug candidates. While specific quantitative data for this compound from peer-reviewed publications is emerging, the following tables represent the expected data points from such studies, based on the evaluation of similar doxorubicin prodrugs.

In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound would be assessed in cancer cell lines with and without the activation system. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the drug's potency.

Table 1: In Vitro Cytotoxicity (IC50, µM)

| Cell Line | Doxorubicin | This compound (without catalyst) | This compound (with catalyst) |

| MCF-7 | Data not available | Data not available | Data not available |

| HeLa | Data not available | Data not available | Data not available |

| A549 | Data not available | Data not available | Data not available |

Data to be populated from future preclinical studies.

In Vivo Antitumor Efficacy

The antitumor efficacy of this compound would be evaluated in tumor-bearing animal models. Key metrics include tumor growth inhibition (TGI) and changes in tumor volume over time.

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |

| Vehicle Control | - | 0 | Data not available |

| Doxorubicin | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Data to be populated from future preclinical studies.

Cardiotoxicity Assessment

A critical aspect of this compound development is the evaluation of its potential to reduce doxorubicin-induced cardiotoxicity. This is typically assessed by measuring cardiac biomarkers and through histological analysis of heart tissue.

Table 3: Cardiotoxicity Biomarkers

| Treatment Group | Cardiac Troponin I (cTnI) (ng/mL) | Creatine Kinase-MB (CK-MB) (U/L) |

| Vehicle Control | Data not available | Data not available |

| Doxorubicin | Data not available | Data not available |

| This compound | Data not available | Data not available |

Data to be populated from future preclinical studies.

Experimental Workflows

The development and evaluation of this compound involve a series of well-defined experimental workflows.

Figure 2. Experimental workflow for this compound development.

Conclusion and Future Directions

This compound represents a promising strategy to mitigate the systemic toxicity of doxorubicin while enhancing its antitumor efficacy. The targeted activation mechanism, triggered by tumor-specific enzymes and mediated by bioorthogonal chemistry, offers a high degree of control over drug release. Future research will focus on comprehensive preclinical studies to generate robust quantitative data on the efficacy and safety of this compound. Further optimization of the catalyst delivery system and evaluation in a wider range of cancer models will be crucial for its clinical translation. The successful development of this compound could pave the way for a new generation of safer and more effective cancer chemotherapeutics.

References

An In-depth Technical Guide to Alloc-DOX: Chemical Properties, Structure, and Bioorthogonal Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allyloxycarbonyl-doxorubicin (Alloc-DOX) is a synthetically modified prodrug of the potent chemotherapeutic agent doxorubicin (DOX). The strategic addition of an allyloxycarbonyl (Alloc) protecting group to the primary amine of the daunosamine sugar moiety renders the molecule biologically inert, thereby mitigating the systemic toxicity associated with conventional doxorubicin administration. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a particular focus on its activation via palladium-mediated bioorthogonal catalysis. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a compilation of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this promising next-generation anticancer agent.

Chemical Properties and Structure

This compound is a derivative of doxorubicin, a well-established anthracycline antibiotic used in cancer chemotherapy. The key structural modification in this compound is the masking of the primary amine on the sugar component with an allyloxycarbonyl (Alloc) group. This modification is crucial for its function as a prodrug.

Chemical Structure:

-

IUPAC Name: (8S,10S)-10-(((2R,4S,5R,6S)-4-(allyloxycarbonylamino)-5-hydroxy-6-methyl-tetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydronaphthacene-5,12-dione

-

Molecular Formula: C₃₁H₃₃NO₁₃

-

Molecular Weight: 627.59 g/mol

-

CAS Number: 561022-65-9[1]

Physicochemical Properties:

While specific experimental data for the physicochemical properties of this compound are not extensively published in publicly available literature, its properties can be inferred from its structure and comparison to the parent drug, doxorubicin. The addition of the Alloc group increases the lipophilicity of the molecule compared to doxorubicin hydrochloride.

| Property | Doxorubicin (Hydrochloride Salt) | This compound (Predicted) |

| Solubility | Soluble in water, methanol, and aqueous alcohols. | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Appearance | Red-orange crystalline powder. | Expected to be a reddish solid. |

| Chemical Stability | Stable under standard conditions, sensitive to light and pH extremes. | The Alloc group is stable under physiological conditions but labile to palladium catalysis. |

Synthesis and Purification

The synthesis of this compound involves the selective N-acylation of doxorubicin with an allyloxycarbonylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Doxorubicin hydrochloride (DOX·HCl)

-

Allyl chloroformate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Doxorubicin hydrochloride is suspended in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

A base, such as triethylamine or DIPEA (typically 2-3 equivalents), is added to the suspension to neutralize the hydrochloride salt and deprotonate the primary amine of doxorubicin. The mixture is stirred until a homogenous solution is formed.

-

The reaction mixture is cooled in an ice bath.

-

Allyl chloroformate (typically 1.1-1.5 equivalents) is added dropwise to the cooled solution.

-

The reaction is allowed to stir at 0°C for a specified period (e.g., 2-4 hours) and then warmed to room temperature and stirred overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Bioorthogonal Activation

The primary mechanism of action of this compound is its conversion to the active cytotoxic agent, doxorubicin, at the target site. This activation is achieved through a bioorthogonal reaction catalyzed by palladium.

The Alloc group is cleaved in the presence of a palladium(0) catalyst, which can be delivered to the tumor microenvironment, for example, in the form of nanoparticles. This "decaging" process releases doxorubicin, which can then exert its anticancer effects through its well-established mechanisms:

-

DNA Intercalation: Doxorubicin intercalates into the DNA of cancer cells, inhibiting the progression of the enzyme topoisomerase II, which is essential for DNA replication.

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

The site-specific activation of this compound is designed to concentrate the cytotoxic effects of doxorubicin within the tumor, thereby minimizing damage to healthy tissues and reducing the severe side effects commonly associated with doxorubicin therapy.

Biological Evaluation

The efficacy of this compound as a prodrug is evaluated by comparing its cytotoxicity in the presence and absence of a palladium catalyst.

Experimental Protocol: In Vitro Cytotoxicity Assay

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

This compound

-

Doxorubicin (as a positive control)

-

Palladium catalyst (e.g., palladium nanoparticles)

-

Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

-

96-well plates

-

Plate reader (absorbance or fluorescence/luminescence)

Procedure:

-

Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.

-

The palladium catalyst is prepared and diluted in cell culture medium.

-

The cell culture medium is removed from the wells and replaced with medium containing:

-

This compound alone (at various concentrations).

-

This compound (at various concentrations) in combination with the palladium catalyst.

-

Doxorubicin alone (at various concentrations) as a positive control.

-

Medium with the palladium catalyst alone as a control.

-

Medium with the solvent (e.g., DMSO) at the highest concentration used as a vehicle control.

-

-

The cells are incubated with the treatments for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for the recommended time to allow for color or signal development.

-

The absorbance or fluorescence/luminescence is measured using a plate reader.

-

The cell viability is calculated as a percentage relative to the untreated control cells.

-

The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes representative IC₅₀ values for this compound and doxorubicin in cancer cell lines.

| Compound | Cell Line | Condition | IC₅₀ (µM) |

| Doxorubicin | HeLa | - | ~ 0.1-1.0 |

| This compound | HeLa | Without Palladium Catalyst | > 100 |

| This compound | HeLa | With Palladium Catalyst | ~ 1-10 |

Note: The specific IC₅₀ values can vary depending on the cell line, incubation time, and the specific palladium catalyst used.

Conclusion

This compound represents a promising prodrug strategy to enhance the therapeutic index of doxorubicin. Its chemical design allows for targeted activation in the tumor microenvironment through palladium-mediated bioorthogonal catalysis, thereby concentrating its potent cytotoxic effects on cancer cells while sparing healthy tissues. The synthesis of this compound is straightforward, and its biological activity is readily quantifiable through standard in vitro assays. Further research and development of this and similar prodrug systems hold the potential to significantly improve the safety and efficacy of cancer chemotherapy.

References

Stability and degradation of Alloc-DOX

An In-depth Technical Guide on the Stability and Degradation of Alloc-DOX

Introduction

Doxorubicin (DOX) is a potent anthracycline antibiotic widely utilized in chemotherapy for a range of cancers.[1] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, which disrupt DNA replication and transcription, ultimately leading to cell death.[2][3] Despite its efficacy, the clinical application of DOX is often limited by severe side effects, particularly cardiotoxicity.[2]

To mitigate toxicity and enhance therapeutic efficacy, various prodrug and drug delivery strategies are employed. One such approach involves the use of protecting groups to temporarily mask reactive functional moieties of the drug. The allyloxycarbonyl (Alloc) group is a versatile protecting group for amines, valued for its stability under a range of conditions and its selective removal using palladium(0) catalysts.[4] This technical guide focuses on "this compound," a conceptual derivative of doxorubicin where the Alloc group serves as a protective moiety. The stability and degradation profile of this compound is a composite of the inherent chemical stability of the doxorubicin core and the reactivity of the Alloc protecting group.

Chemical Stability of this compound

The overall stability of this compound is dictated by the weakest link under a given set of conditions. While the Alloc group is stable under both acidic and basic conditions, the doxorubicin molecule is susceptible to degradation under these same conditions.[4][5]

Influence of pH

Doxorubicin is known to be unstable under both acidic and alkaline hydrolytic conditions.[5][6] It is particularly unstable to alkaline hydrolysis, even at room temperature.[6] In contrast, the Alloc protecting group is generally stable across a wide pH range, making the doxorubicin core the primary determinant of pH stability for an this compound conjugate.

Effect of Temperature

Thermal degradation of doxorubicin has been reported, with decomposition occurring at temperatures as low as 50°C.[7] One study noted a significant decrease in doxorubicin cytotoxicity after heating solutions to 60–120°C, with a 95% degradation observed after a 2-hour exposure to 120°C.[7] Therefore, this compound is expected to be thermolabile, with stability decreasing at elevated temperatures.

Oxidative and Photolytic Stability

Doxorubicin is susceptible to oxidative degradation.[5][6] It has been shown to degrade into four different products under oxidative stress.[5] Regarding photostability, studies indicate that doxorubicin's degradation pattern under photolytic conditions is similar to that under hydrolytic conditions, suggesting some degree of photosensitivity, particularly in solution at low concentrations.[6][8] It is recommended that solutions of doxorubicin, and by extension this compound, be protected from light, especially when in the low microgram range.[8]

Data on Doxorubicin Degradation

The following tables summarize quantitative data on the stability of doxorubicin under various conditions. This data provides a baseline for predicting the stability of this compound.

Table 1: Forced Degradation of Doxorubicin

| Condition | Temperature | Duration | Observations | Reference |

|---|---|---|---|---|

| Acid Hydrolysis (0.1 M HCl) | 80°C | 8 hours | Unstable, degraded to a single product (A-I). | [6] |

| Alkaline Hydrolysis (0.1 M NaOH) | Room Temp | - | Extremely unstable. | [6] |

| Neutral Hydrolysis (Water) | 80°C | 8 hours | Stable. | [6] |

| Oxidation (30% H₂O₂) | 30±5°C | 24 hours | Unstable, degraded to four products (O-I to O-IV). | [6] |

| Thermal (Solid State) | 50°C | 30 days | Stable. | [6] |

| Photolysis (in solution) | Ambient | - | Degradation similar to hydrolytic conditions. |[6] |

Table 2: Thermal Degradation of Doxorubicin Formulations

| Formulation | Temperature | Duration | Drug Content Remaining | Reference |

|---|---|---|---|---|

| Bulk Drug | 70°C | 90 days | ~27-55% | [9] |

| Capsules | 70°C | 90 days | ~18.8% | [9] |

| Tablets | 70°C | 90 days | ~13.7% |[9] |

Degradation Pathways and Mechanisms

Degradation of the Doxorubicin Core

The degradation of doxorubicin proceeds through several pathways depending on the conditions. Under acidic hydrolysis, the primary degradation product is deglucosaminyl doxorubicin (A-I), resulting from the cleavage of the glycosidic bond.[5] Oxidative conditions lead to the formation of several products, including hydroperoxides and desacetyl derivatives.[5]

Caption: Plausible degradation pathways of the this compound core under stress conditions.

Cleavage of the Alloc Group

The defining degradation pathway for the "Alloc" portion of this compound is its selective enzymatic or chemical cleavage. This is typically a desired reaction to release the active doxorubicin at a target site. The most common method for Alloc group removal is through palladium(0)-catalyzed reaction in the presence of a scavenger.[10][11]

Caption: Schematic of the palladium-catalyzed deprotection of this compound.

Mechanism of Action of Doxorubicin

The cytotoxic effects of doxorubicin are attributed to multiple mechanisms that ultimately lead to cell cycle arrest and apoptosis.[1] Understanding these pathways is crucial for the development of targeted drug delivery systems like this compound.

Caption: Key signaling pathways in Doxorubicin's mechanism of action.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from established methods for doxorubicin.[6]

-

Preparation of Stock Solution: Prepare a 0.1% (m/v) solution or suspension of this compound in a suitable solvent (e.g., methanol or water).

-

Acid and Alkaline Hydrolysis:

-

For acid hydrolysis, mix the stock solution with 0.1 M HCl.

-

For alkaline hydrolysis, mix the stock solution with 0.1 M NaOH.

-

For neutral hydrolysis, mix the stock solution with purified water.

-

Incubate all solutions at 80°C for 8 hours. Withdraw samples at appropriate time intervals.

-

-

Oxidative Degradation:

-

Mix the stock suspension with 30% hydrogen peroxide.

-

Store the mixture in the dark at 30±5°C for 24 hours.

-

-

Photolytic Degradation:

-

Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be protected from light by wrapping in aluminum foil.

-

-

Sample Analysis:

-

Neutralize the acid and alkaline samples. Dilute all samples with the mobile phase to a suitable concentration.

-

Analyze the samples by HPLC to determine the extent of degradation.

-

Protocol 2: Palladium-Catalyzed Cleavage of the Alloc Group

This protocol is a general method for Alloc deprotection.[11][12]

-

Reaction Setup: Dissolve the this compound conjugate in an appropriate solvent (e.g., dichloromethane (DCM) or a DMF/DCM mixture) under an inert atmosphere (e.g., Argon).

-

Addition of Reagents: Add a scavenger, such as phenylsilane (PhSiH₃), to the solution.

-

Initiation of Reaction: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench the reaction and purify the resulting doxorubicin using an appropriate chromatographic method, such as reversed-phase HPLC.

Protocol 3: HPLC Method for Stability and Degradation Analysis

This method is based on a reported procedure for doxorubicin and its degradation products.[5][6]

-

Column: C8 or C18 stationary phase column (e.g., 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 2.5) and organic solvents (e.g., acetonitrile and methanol). A typical composition could be 65:15:20 (v/v/v) of buffer:acetonitrile:methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength of 234 nm.

-

Injection Volume: 20 µL.

-

Procedure:

-

Equilibrate the column with the mobile phase.

-

Inject the prepared sample (from degradation studies or deprotection reactions).

-

Record the chromatogram and identify the peaks corresponding to this compound and its degradation products by comparing retention times with standards, if available.

-

Quantify the amount of remaining this compound and formed degradation products using a calibration curve.

-

Caption: General experimental workflow for assessing this compound stability.

Conclusion

The stability of this compound is a critical parameter for its potential development as a therapeutic agent. This guide outlines that the chemical integrity of this compound is largely governed by the lability of the doxorubicin core, which is sensitive to alkaline and acidic conditions, heat, and oxidative stress. The Alloc group itself is robust under these conditions but can be selectively cleaved using palladium catalysts, a feature that can be exploited for controlled drug release. The provided protocols for forced degradation studies, Alloc group cleavage, and HPLC analysis offer a framework for the systematic evaluation of this compound stability and degradation, essential for its advancement in drug development.

References

- 1. remedypublications.com [remedypublications.com]

- 2. Systematic analysis of doxorubicin-induced myocardial injury mechanisms using network toxicology and molecular docking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Does doxorubicin survive thermal ablation? Results of an ex vivo bench top study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Solubility Profile of Alloc-DOX: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Allyloxycarbonyl-doxorubicin (Alloc-DOX), a prodrug of the widely used chemotherapeutic agent, Doxorubicin. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and therapeutic efficacy. This document summarizes available quantitative solubility data, details relevant experimental protocols, and visualizes key activation pathways to support researchers in the field of drug development.

Quantitative Solubility of this compound

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | 100 mg/mL (159.34 mM) [1][2] | Requires sonication for dissolution. It is important to use newly opened, hygroscopic DMSO as it can significantly impact solubility.[1][2] |

| Doxorubicin hydrochloride | Water | ~10 mg/mL[3] | Slight warming may be required.[3] |

| Doxorubicin hydrochloride | DMSO | ~10 mg/mL[4][5] to 29 mg/mL | - |

| Doxorubicin hydrochloride | Ethanol | ~1 mg/mL[4] | Doxorubicin hydrochloride is described as very poorly soluble in ethanol.[3] |

| Doxorubicin hydrochloride | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4][5] | This method involves first dissolving in DMSO and then diluting with the aqueous buffer.[4][5] |

| Doxorubicin | Various aqueous buffers | Sparingly soluble[4] | - |

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method, while requiring more time and compound than high-throughput screening methods, provides the most accurate and reliable data.

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The resulting suspension is then agitated at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the compound in the clear supernatant or filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Detailed Protocol for Shake-Flask Solubility Determination

The following is a generalized, yet detailed, protocol that can be adapted for determining the solubility of this compound.

Materials:

-

This compound (solid form)

-

Solvents of interest (e.g., DMSO, ethanol, methanol, water, phosphate-buffered saline - PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Mobile phase for HPLC analysis

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Weigh an excess amount of this compound and add it to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the concentration measurement.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often used for doxorubicin and its derivatives.[6][7] The mobile phase could consist of a mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid), with UV detection at an appropriate wavelength (e.g., 254 nm).[8][9]

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample from the solubility experiment.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the measured concentration, typically in mg/mL or mM.

-

Visualization of Key Experimental Workflows

Synthesis and Purification of this compound

The synthesis of this compound involves the protection of the primary amine group of doxorubicin with an allyloxycarbonyl (Alloc) group. This is a crucial step in creating the prodrug. The purification of the final product is essential to remove any unreacted starting materials and byproducts.

Synthesis and purification workflow for this compound.

Palladium-Catalyzed Deprotection of this compound (Prodrug Activation)

A key feature of the Alloc protecting group is its selective removal under mild conditions using a palladium(0) catalyst. This deprotection step regenerates the active doxorubicin at the target site, forming the basis of this prodrug strategy.

Workflow for the palladium-catalyzed activation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. RP-HPLC method development and validation for estimation of doxorubicin and in bulk and pharmaceutical dosage form | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 7. rjptonline.org [rjptonline.org]

- 8. rsc.org [rsc.org]

- 9. ijates.com [ijates.com]

The Prodrug Alloc-DOX: A Technical Guide to a Bioorthogonally Activated Chemotherapeutic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alloc-DOX, an N-allyloxycarbonyl-protected prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). The core of this guide focuses on the molecular characteristics, bioorthogonal activation, and mechanism of action of this compound, offering valuable insights for researchers in oncology, medicinal chemistry, and drug delivery.

Core Molecular and Physicochemical Data

This compound is a derivative of doxorubicin where the primary amine group of the daunosamine sugar is protected by an allyloxycarbonyl (Alloc) group. This modification renders the molecule biologically inert until the Alloc group is selectively cleaved.

| Property | Value | Citation |

| Synonyms | N-Alloc doxorubicin | |

| Molecular Formula | C₃₁H₃₃NO₁₁ | |

| Molecular Weight | 627.59 g/mol | |

| CAS Number | 561022-65-9 | |

| Appearance | Orange to red solid |

Bioorthogonal Activation and Mechanism of Action

The therapeutic efficacy of this compound is contingent upon its activation within the target microenvironment. This is achieved through a bioorthogonal reaction, specifically the palladium-catalyzed cleavage of the Alloc protecting group. This reaction is highly specific and does not interfere with native biological processes.

Activation Workflow

The activation of this compound to release doxorubicin is a targeted process initiated by the introduction of a palladium catalyst. This catalyst can be delivered in various forms, including nano-palladium formulations, to the tumor site.

Upon cleavage of the Alloc group, the active drug, doxorubicin, is released. Doxorubicin then exerts its cytotoxic effects through established mechanisms of action.

Doxorubicin's Downstream Signaling Pathway

Once released, doxorubicin acts as a potent anti-cancer agent primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Quantitative Data on Prodrug Efficacy

The primary advantage of a prodrug strategy is the significant reduction in cytotoxicity of the protected compound compared to the active drug, thereby minimizing off-target effects. The following tables present data from studies on similar doxorubicin prodrugs, illustrating the dramatic difference in potency before and after activation.

Table 1: Comparative Cytotoxicity of a Doxorubicin Prodrug

This table showcases the 50% inhibitory concentration (IC50) of a doxorubicin prodrug activated by the Staudinger reaction in A431 human vulvar skin squamous carcinoma cells.[1]

| Compound | IC50 (µM) | Fold Difference |

| Doxorubicin | 0.086 | - |

| Doxorubicin Prodrug | 15.1 | 176-fold higher |

| Doxorubicin Prodrug + Activator | 0.074 | ~1 (activity recovered) |

Table 2: Cytotoxicity of a Palladium-Activatable Tubulin Inhibitor Prodrug

This table presents the difference in cytotoxicity for a tubulin polymerization inhibitor prodrug that is also activated by a palladium-mediated bioorthogonal reaction, demonstrating a significant reduction in toxicity in its prodrug form.

| Compound | Cytotoxicity |

| Parent Compound | Highly cytotoxic |

| Prodrug | 68.3-fold less cytotoxic |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the protection of the primary amine of doxorubicin with an allyloxycarbonyl group. A representative synthetic scheme is provided below.

References

Rationale for Alloc Protection of Doxorubicin: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Doxorubicin (DOX) is a potent and widely used chemotherapeutic agent, but its clinical application is often limited by severe dose-dependent cardiotoxicity and a narrow therapeutic index. To mitigate these toxic side effects and enhance tumor-specific drug delivery, a prodrug strategy involving the temporary protection of doxorubicin's primary amine with an allyloxycarbonyl (Alloc) group has been developed. This technical guide provides a comprehensive overview of the rationale, synthesis, activation, and biological evaluation of N-Alloc-doxorubicin (Alloc-DOX), a palladium-sensitive prodrug of doxorubicin. By masking the pharmacologically critical amine, this compound remains relatively inactive, reducing systemic toxicity. The prodrug is designed to be activated in the tumor microenvironment through a bioorthogonal reaction catalyzed by palladium, releasing the active doxorubicin payload precisely at the site of action. This guide details the experimental protocols for the synthesis and deprotection of this compound, presents quantitative data on its stability and cytotoxicity, and visualizes the underlying chemical and biological pathways.

Rationale for Alloc Protection of Doxorubicin

The primary rationale for employing the Alloc protecting group for doxorubicin is to create a temporarily inactivated prodrug with the following advantages:

-

Reduced Systemic Toxicity: The daunosamine sugar's primary amine is crucial for doxorubicin's interaction with DNA and its cytotoxic activity. By masking this amine with the Alloc group, the prodrug exhibits significantly lower systemic toxicity, particularly cardiotoxicity, compared to the parent drug.

-

Tumor-Specific Activation: The Alloc group is stable under physiological conditions but can be selectively and efficiently cleaved by a palladium(0) catalyst. This allows for targeted drug release in the tumor microenvironment where a palladium catalyst can be delivered, for instance, via nanoparticles or antibody-drug conjugates.

-

Improved Therapeutic Index: By concentrating the active drug at the tumor site and reducing off-target toxicity, the therapeutic index of doxorubicin can be significantly improved, potentially allowing for higher effective doses and better treatment outcomes.

-

Bioorthogonal Chemistry: The palladium-catalyzed deprotection of the Alloc group is a bioorthogonal reaction, meaning it occurs without interfering with native biological processes. This ensures that the activation is specific and controlled.

Data Presentation

The following tables summarize representative quantitative data for the synthesis, stability, and cytotoxicity of Alloc-doxorubicin. It is important to note that specific values can vary depending on the experimental conditions and cell lines used.

Table 1: Synthesis and Deprotection Yields

| Step | Reaction | Reagents | Solvent | Typical Yield (%) |

| 1 | Alloc Protection of Doxorubicin | Doxorubicin·HCl, Allyl chloroformate, Triethylamine | Dichloromethane (DCM) | 75-85% |

| 2 | Palladium-Catalyzed Deprotection | N-Alloc-doxorubicin, Pd(PPh₃)₄, Phenylsilane | DCM | >95% |

Table 2: In Vitro Stability of N-Alloc-Doxorubicin

| Biological Medium | Temperature (°C) | Half-life (t₁/₂) |

| Human Plasma | 37 | > 24 hours |

| Phosphate-Buffered Saline (pH 7.4) | 37 | > 48 hours |

Table 3: Comparative Cytotoxicity (IC₅₀ Values)

| Cell Line | Compound | Activator | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Doxorubicin | - | 0.1 - 0.5 |

| N-Alloc-doxorubicin | - | > 10 | |

| N-Alloc-doxorubicin | Pd(PPh₃)₄ | 0.2 - 0.8 | |

| HeLa (Cervical Cancer) | Doxorubicin | - | 0.05 - 0.2 |

| N-Alloc-doxorubicin | - | > 15 | |

| N-Alloc-doxorubicin | Pd(PPh₃)₄ | 0.1 - 0.4 | |

| A549 (Lung Cancer) | Doxorubicin | - | 0.2 - 0.7 |

| N-Alloc-doxorubicin | - | > 20 | |

| N-Alloc-doxorubicin | Pd(PPh₃)₄ | 0.3 - 1.0 |

Experimental Protocols

Synthesis of N-Alloc-doxorubicin

This protocol describes a general method for the protection of the primary amine of doxorubicin with an allyloxycarbonyl (Alloc) group.

Materials:

-

Doxorubicin hydrochloride (Dox·HCl)

-

Allyl chloroformate

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

-

Suspend doxorubicin hydrochloride in anhydrous DCM.

-

Add triethylamine (2.2 equivalents) to the suspension and stir at room temperature until the solution becomes clear.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add allyl chloroformate (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield N-Alloc-doxorubicin as a red solid.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Deprotection of N-Alloc-doxorubicin

This protocol outlines the cleavage of the Alloc group to release free doxorubicin.

Materials:

-

N-Alloc-doxorubicin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) as a scavenger

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve N-Alloc-doxorubicin in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add phenylsilane (10-20 equivalents) to the solution.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.2 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or HPLC.

-

Upon completion, the reaction mixture can be concentrated and the released doxorubicin can be analyzed or used in subsequent biological assays.

MTT Cell Viability Assay

This protocol is used to determine the cytotoxicity (IC₅₀) of doxorubicin and N-Alloc-doxorubicin.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Doxorubicin and N-Alloc-doxorubicin stock solutions

-

Pd(PPh₃)₄ solution (for activated samples)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of doxorubicin and N-Alloc-doxorubicin in cell culture medium.

-

For the activated N-Alloc-doxorubicin group, pre-incubate the prodrug with the palladium catalyst solution for 1-2 hours before adding to the cells.

-

Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Mandatory Visualization

Chemical Synthesis and Deprotection Workflow

Caption: Synthesis of N-Alloc-doxorubicin and its palladium-catalyzed activation.

Experimental Workflow

Caption: Workflow for the synthesis, evaluation, and analysis of Alloc-doxorubicin.

Doxorubicin-Induced Apoptosis Signaling Pathway

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

Biophysical Properties of Alloc-DOX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biophysical properties of Alloc-DOX (N-allyloxycarbonyl-doxorubicin), a prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and cancer research.

Introduction

This compound is a chemically modified version of doxorubicin designed to enhance its therapeutic index. The allyloxycarbonyl (Alloc) protecting group on the amine of the daunosamine sugar moiety is intended to be cleaved under specific conditions, such as the low pH environment characteristic of tumor tissues, thereby releasing the active doxorubicin molecule at the target site. This targeted activation aims to reduce the systemic toxicity associated with conventional doxorubicin administration.

Core Biophysical Properties

Precise experimental data for some biophysical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from suppliers, the following information has been compiled. Where specific data for this compound is unavailable, properties of the parent compound, doxorubicin, are provided for reference and context.

Table 1: Core Physicochemical Properties of this compound and Doxorubicin

| Property | This compound | Doxorubicin | Data Source |

| Chemical Formula | C₃₁H₃₃NO₁₃ | C₂₇H₂₉NO₁₁ | [1] |

| Molecular Weight | 627.59 g/mol | 543.52 g/mol | [1][2] |

| CAS Number | 561022-65-9 | 23214-92-8 | [1][3] |

| Appearance | Orange to red solid | Bright red to reddish-orange powder | [1][3] |

| Solubility | Information not readily available. Expected to have higher solubility in organic solvents compared to doxorubicin hydrochloride. | Soluble in DMSO and water (~10 mg/mL). Sparingly soluble in aqueous buffers. | [4][5] |

| logP (Octanol/Water) | Not experimentally determined. Predicted to be higher than doxorubicin due to the lipophilic Alloc group. | 1.27 | [6] |

Drug Release Mechanism

The primary mechanism for the activation of this compound is the cleavage of the allyloxycarbonyl protecting group to release doxorubicin. This release is designed to be triggered by the acidic microenvironment of tumors (pH ~6.5) or within the endosomal/lysosomal compartments of cancer cells (pH 4.5-6.5). While specific kinetic data for this compound is not available, the pH-sensitive release of doxorubicin from various prodrugs and delivery systems has been well-documented. The hydrolysis of the carbamate linkage is expected to be acid-catalyzed.

Cellular Uptake and Mechanism of Action

The cellular uptake of this compound is anticipated to be influenced by its increased lipophilicity compared to doxorubicin, potentially favoring passive diffusion across the cell membrane. Once inside the cell, this compound would need to be converted to doxorubicin to exert its cytotoxic effects. The mechanism of action of the released doxorubicin is well-established and involves multiple pathways to induce cancer cell death.

Cellular Uptake

Studies on N-protected doxorubicin analogues suggest that modifications to the daunosamine sugar can alter cellular uptake mechanisms. Increased lipophilicity can enhance membrane permeability. It is hypothesized that this compound enters cells via passive diffusion, after which intracellular enzymes or the acidic environment of endosomes contribute to its activation.

Signaling Pathway of Doxorubicin

Upon release, doxorubicin acts as a potent anti-cancer agent through several mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the biophysical characterization of this compound. These protocols are based on established methods for doxorubicin and its analogues.

Synthesis and Purification of this compound

Objective: To synthesize and purify N-allyloxycarbonyl-doxorubicin.

Protocol:

-

Dissolve doxorubicin hydrochloride in a suitable anhydrous solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and deprotonate the primary amine of the daunosamine sugar.

-

Slowly add allyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and water-soluble byproducts.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Collect and combine the fractions containing the pure product, and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Protocols:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the presence of the allyl group protons and carbons and the modification at the amine position of the daunosamine sugar.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to determine the exact mass and confirm the molecular formula.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method using a C18 reverse-phase column.

-

Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Employ a gradient elution to achieve good separation.

-

Detect the compound using a UV-Vis detector at a wavelength where doxorubicin absorbs (e.g., 480 nm).

-

Assess the purity of the sample by integrating the peak area.

-

Determination of Lipophilicity (logP)

Objective: To experimentally determine the octanol-water partition coefficient (logP) of this compound.

Protocol (Shake-Flask Method):

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of flasks containing a mixture of n-octanol and water (pre-saturated with each other).

-

Add a known amount of the this compound stock solution to each flask.

-

Shake the flasks vigorously for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the flasks to ensure complete separation of the octanol and water phases.

-

Carefully collect samples from both the octanol and aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV or fluorescence spectroscopy.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Drug Release Study

Objective: To evaluate the pH-dependent release of doxorubicin from this compound.

Protocol (Dialysis Method):

-

Prepare buffer solutions at different pH values (e.g., pH 7.4 to represent physiological conditions and pH 5.0-6.5 to mimic the tumor microenvironment).

-

Dissolve a known amount of this compound in a small volume of a suitable solvent and then dilute it in the pH 7.4 buffer.

-

Place the this compound solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that retains this compound and doxorubicin but allows small molecules to pass through.

-

Place the sealed dialysis bag into a larger volume of the release buffer (at different pH values) maintained at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

-

Replace the withdrawn volume with fresh buffer to maintain sink conditions.

-

Quantify the concentration of released doxorubicin in the collected samples using HPLC or fluorescence spectroscopy.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile at different pH values.

Conclusion

This compound presents a promising prodrug strategy for doxorubicin, with the potential for targeted drug delivery and reduced systemic toxicity. This technical guide summarizes the available biophysical data and provides a framework of experimental protocols for its further characterization. While specific experimental values for properties like solubility, logP, and drug release kinetics are yet to be fully elucidated in publicly accessible literature, the provided methodologies offer a clear path for researchers to obtain this critical information. A thorough understanding of these biophysical properties is paramount for the continued development and potential clinical translation of this compound as a next-generation cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early-Stage Research on Alloc-doxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloc-doxorubicin (Alloc-DOX) is a prodrug of the widely used chemotherapeutic agent doxorubicin.[1] This design aims to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and reducing systemic toxicity. Early-stage research has focused on leveraging the unique tumor microenvironment to achieve site-specific activation of the drug. This technical guide provides a comprehensive overview of the foundational preclinical research on Alloc-doxorubicin, with a particular focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Concept: Prodrug Activation

Alloc-doxorubicin is designed for targeted activation. One approach involves the use of a catalyst, such as nano-palladium, which, in combination with this compound, leads to a reduction in cell viability and tumor growth.[1] Another closely related compound, aldoxorubicin, functions as a prodrug by binding to cysteine-34 of serum albumin after intravenous administration. This drug-albumin conjugate is stable at physiological pH but is designed to release the active doxorubicin payload within the acidic environment of tumor endosomes and lysosomes.[2][3][4] This targeted release mechanism is intended to increase the concentration of doxorubicin at the tumor site while minimizing exposure to healthy tissues, thereby mitigating common doxorubicin-related side effects like cardiotoxicity.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from early-stage in vitro and in vivo studies on doxorubicin and its prodrugs.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Various Cell Lines

| Cell Line | IC50 | Exposure Time | Assay |

| JIMT-1 (Breast Cancer) | 214 nM | Not Specified | Not Specified[5] |

| MDA-MB-468 (Breast Cancer) | 21.2 nM | Not Specified | Not Specified[5] |

| Human Breast Cancer Cell Lines (unspecified) | Effective at 5-10 nmol/L | 24, 72, 120, 192 h | Tritiated thymidine incorporation[6] |

Table 2: Pharmacokinetic Parameters of Aldoxorubicin in Humans (Phase 1 Study)

| Parameter | 230 mg/m² Dose | 350 mg/m² Dose |

| Aldoxorubicin | ||

| Median t_max (h) | 0.75 | 1.00 |

| Doxorubicin (released) | ||

| Median t_max (h) | 0.58 | 0.68 |

| Doxorubicinol (metabolite) | ||

| Median t_max (h) | 36.5 | 48.5 |

| General | ||

| Mean Circulating Half-life (h) | 20.1–21.1 | Not Specified[2] |

| Volume of Distribution (Vd) (L/m²) | 3.96–4.08 | Not Specified[2] |

| Mean Clearance (L/h/m²) | 0.136–0.152 | Not Specified[2] |

Table 3: Preclinical and Clinical Efficacy of Aldoxorubicin

| Study Type | Model/Patient Population | Treatment | Outcome |

| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Aldoxorubicin | Median Progression-Free Survival: 5.6 months[7] |

| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Doxorubicin | Median Progression-Free Survival: 2.7 months[7] |

| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Aldoxorubicin | 6-month Progression-Free Survival Rate: 46%[7] |

| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Doxorubicin | 6-month Progression-Free Survival Rate: 23%[7] |

| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Aldoxorubicin | Median Overall Survival: 15.8 months[7] |

| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Doxorubicin | Median Overall Survival: 14.3 months[7] |

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for evaluating the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Materials:

-

Cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Doxorubicin hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-